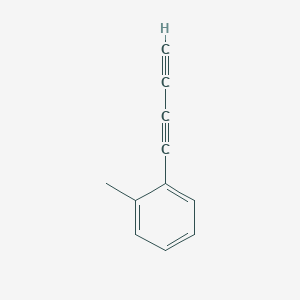

1-(Buta-1,3-diyn-1-yl)-2-methylbenzene

Descripción

Contextualization of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene within the broader class of polyynes and conjugated diynes.

Polyynes are a class of organic compounds characterized by a structure of alternating single and triple carbon-carbon bonds. wikipedia.org These molecules, with the general formula (−C≡C−)n where n > 1, are noted for their rigid, linear structures. wikipedia.org The simplest member of this family is diacetylene, also known as butadiyne (H−C≡C−C≡C−H). wikipedia.org When these repeating alkyne units are linked in a continuous sequence of alternating triple and single bonds, they form a conjugated system.

The compound 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is a specific example of an aryl-substituted conjugated diyne. Its structure consists of two main parts:

A conjugated diyne chain: The "buta-1,3-diyn-1-yl" substituent is a four-carbon chain with two triple bonds in conjugation (–C≡C–C≡C–H). Such 1,3-butadiyne (B1212363) structures are recognized for their rigid, fully carbon-based framework. benthamdirect.com

An aryl group : This diyne chain is attached to a 2-methylbenzene (or o-tolyl) group. The presence of this aromatic ring classifies the molecule as an aryl polyyne.

Therefore, 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is situated at the intersection of these two important chemical classifications, possessing both the electronic characteristics of a conjugated diyne and the structural features of an aryl-substituted compound.

Significance of aryl polyynes and conjugated diynes in modern organic chemistry and materials science research.

Aryl polyynes and conjugated diynes are subjects of extensive research due to their unique properties and potential applications. Their significance spans the fields of synthetic organic chemistry, natural products, and materials science.

In organic chemistry , polyynes are recognized as a notable class of natural products, having been isolated from various plants, fungi, and bacteria. nih.govnih.gov Many of these naturally occurring compounds exhibit a wide range of biological activities, including antibacterial, antimicrobial, and antitumor properties. nih.gov The synthesis of these often unstable molecules presents a significant challenge, driving the development of novel synthetic methodologies. nih.govnih.gov Key synthetic strategies include classic copper-catalyzed oxidative coupling reactions like the Glaser coupling, as well as modern transition-metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org

In materials science , the rigid, rod-like structure and the highly conjugated π-electron system of polyynes and diynes give rise to valuable electronic and optical properties. wikipedia.orgbenthamdirect.com This has led to their investigation for use in advanced materials. benthamdirect.com

Key research areas and findings include:

Molecular Electronics : The inherent rigidity and potential for high conductivity make polyynes promising candidates for use as "molecular wires" in the field of nanotechnology. wikipedia.org

Advanced Polymers : Conjugated diynes serve as crucial building blocks for novel polymers. researchgate.net For instance, diyne-linked conjugated microporous polymers (CMPs) have been synthesized and investigated as high-performance electrode materials for energy storage devices like supercapacitors. rsc.org These materials exhibit remarkable thermal stability and large surface areas. rsc.org

Optoelectronic Materials : The incorporation of conjugated diynes into other material frameworks, such as 2D perovskites, can dramatically alter their optoelectronic properties. researchgate.net Thermal polymerization of the diyne units within the perovskite layers can enhance material stability and modify charge carrier densities. researchgate.net

Covalent Organic Frameworks (COFs) : Fully π-conjugated, diyne-linked COFs have been constructed using palladium-catalyzed alkyne coupling reactions. rsc.org These materials possess inherent porosity, high durability, and are being explored as photocatalysts for chemical transformations. rsc.org

The diverse applications and interesting properties of this class of compounds are summarized in the table below.

| Field of Study | Significance of Aryl Polyynes & Conjugated Diynes | Representative Research Findings |

| Natural Products Chemistry | Found in various natural sources (plants, bacteria) with a broad range of biological activities. nih.govnih.gov | Polyynes like falcarindiol (B120969) from carrots show cytotoxic and potential anticancer activities. wikipedia.org |

| Synthetic Organic Chemistry | Serve as challenging targets, driving the innovation of synthetic methods like coupling reactions. nih.govorganic-chemistry.org | Development of efficient molybdenum- and gold-catalyzed methods for the selective synthesis of diynes and triynes. nih.govorganic-chemistry.org |

| Materials Science | Used as building blocks for polymers with applications in energy storage and electronics. benthamdirect.comrsc.org | Diyne-linked microporous polymers show high specific capacitance (39 F g⁻¹) and stability for supercapacitor electrodes. rsc.org |

| Nanotechnology | Investigated as potential molecular wires due to their rigid structure and high conductivity. wikipedia.org | Long polyyne chains have been synthesized and stabilized within carbon nanotubes or as rotaxanes. wikipedia.org |

| Optoelectronics | Incorporated into materials like perovskites to tune their electronic and optical properties. researchgate.net | Heat-induced polymerization of diynes within perovskite layers leads to the formation of conducting polymers, improving stability. researchgate.net |

Propiedades

Número CAS |

131292-30-3 |

|---|---|

Fórmula molecular |

C11H8 |

Peso molecular |

140.18 g/mol |

Nombre IUPAC |

1-buta-1,3-diynyl-2-methylbenzene |

InChI |

InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3 |

Clave InChI |

DTUGMGNAGQFFQL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C#CC#C |

SMILES canónico |

CC1=CC=CC=C1C#CC#C |

Sinónimos |

Benzene, 1-(1,3-butadiynyl)-2-methyl- (9CI) |

Origen del producto |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 Buta 1,3 Diyn 1 Yl 2 Methylbenzene and Analogues

Cycloaddition Reactions of 1,3-Butadiynes

The conjugated diyne moiety is a versatile building block in cycloaddition reactions, participating in various transformations to construct complex molecular skeletons. researchgate.net These reactions are atom-efficient and provide pathways to challenging carbo- and heterocyclic systems. researchgate.netnih.gov

Formation of Carbocycles, including Substituted Benzenes from Enynes and 1,3-Diynes

The reaction of 1,3-butadiynes with other unsaturated molecules is a primary method for constructing substituted benzene (B151609) rings. researchgate.netnih.gov A notable example is the palladium-catalyzed reaction between substituted enynes and 1,3-butadiynes, which yields alkynyl-substituted benzenes. researchgate.netnih.gov The efficiency of this transformation is influenced by the nature of the substituents on the reactants. researchgate.netnih.gov When unsymmetrical enynes are used, a mixture of regioisomers is typically formed. researchgate.netnih.gov

Another significant application is the chemo- and regioselective [2+2+2] cycloaddition of nonconjugated diynes with 1,3-butadiynes. nih.gov This reaction, often catalyzed by systems like NiBr₂ and zinc powder, produces alkynyl benzene intermediates that are valuable in further synthetic steps. nih.gov The cycloaddition of 1,3-butadiynes has also been effectively utilized for building naphthalene (B1677914) ring systems. nih.govmdpi.com

| Enynes (Substituent R) | 1,3-Diynes (Substituent R1) | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Ph, n-Oct, Et₂NCH₂ | Ph, Me, CO₂Et, COOMe, MeO | Pd(PPh₃)₄ (5 mol%) | THF, 65 °C, 2 h | 60% - 99% |

Formation of Heterocycles via Cycloaddition/Condensation

The reactivity of 1,3-butadiynes extends to the synthesis of a wide array of heterocycles containing oxygen, nitrogen, and sulfur. mdpi.com These reactions often involve cycloaddition with reactants that contain heteroatoms. mdpi.com For instance, 1,2,5-trisubstituted pyrroles can be synthesized through the inter- and intramolecular double hydroamination of 1,3-butadiynes with primary amines, catalyzed by CuCl. mdpi.com This method provides an atom-economical route to pyrrole (B145914) derivatives. mdpi.com

| Reactants | Catalyst | Product | Yield |

|---|---|---|---|

| 1,3-Butadiynes, Primary Amines (10 equiv) | CuCl | 1,2,5-Trisubstituted Pyrroles | Good to High |

| 1,3-Butadiynes, Primary Amines | (PPh₃)AuNTf₂ | 2,5-Diaminopyrroles | High |

Domino Hexadehydro-Diels-Alder Reactions for Polyacene Synthesis from Polyyne Precursors

The domino hexadehydro-Diels-Alder (HDDA) reaction is a powerful synthetic strategy that transforms acyclic polyyne precursors into structurally diverse polyacenes. nih.govnih.gov Polyacenes are compounds with multiple fused aromatic rings that exhibit interesting electronic and photonic properties. nih.govnih.gov The core of the domino HDDA reaction is the sequential reaction of multiple 1,3-butadiyne (B1212363) units with a series of in-situ-generated, diynophilic arynes. nih.govnih.gov The process is initiated by the rate-limiting formation of a benzyne (B1209423) intermediate, which then engages in subsequent cycloisomerizations with other diyne units in the precursor to form progressively larger arynes (naphthyne, anthracyne, etc.). nih.govnih.gov The design of the polyyne substrate is crucial for the efficiency of this cascade process. nih.govnih.gov

Oxidative [4+2] Annulation of Styrenes with Conjugated Diynes

The oxidative [4+2] annulation of styrenes with alkynes represents a robust method for constructing aromatic compounds. nih.gov A synergistic approach combining photoredox and cobaloxime catalysis has been developed to achieve this transformation, which proceeds with the generation of H₂ and avoids the need for stoichiometric oxidants. nih.gov This dual catalytic system allows for the formation of valuable molecules from readily available starting materials in a single step at room temperature. nih.gov When a conjugated diyne, such as 1-(buta-1,3-diyn-1-yl)-4-methoxybenzene, is used in this reaction, the [4+2] annulation preferentially occurs at the terminal alkyne group. researchgate.net This method demonstrates good functional group tolerance and has potential applications in the synthesis of complex molecules. researchgate.net

Catalytic Transformations

Catalytic methods offer efficient and elegant pathways for synthesizing complex organic molecules from simple precursors. Metal-catalyzed cascade reactions, in particular, provide a concise route to polycyclic structures from acyclic substrates. rsc.org

Indium(III)-Catalyzed Cascade Hydroarylation/Cycloisomerization of Polyyne-Type Aryl Propargyl Ethers

Indium(III) halides have been identified as effective catalysts for the cascade hydroarylation/cycloisomerization of polyyne-type aryl propargyl ethers, leading to the formation of fused 2H-chromenes. rsc.orgsyncatmeth.es This transformation typically proceeds with 6-endo-dig regioselectivity using InBr₃ (5 mol%). rsc.orgsyncatmeth.es The methodology is versatile and can be extended to triynes, enabling the formation of three new bonds in a single pot. rsc.org For example, the reaction of a diyne bearing a phenyl group on the external alkyne with InBr₃ (5 mol%) yields the corresponding 6H-naphtho[2,1-c]chromene in high yield. rsc.org Furthermore, Indium(III) catalysts can also facilitate a hydroamination/hydroarylation cascade reaction of o-aryldiynyl anilines to produce fused carbazoles. rsc.org The reaction mechanism is believed to proceed through an electrophilic aromatic substitution. rsc.orgdocumentsdelivered.com

| Substrate | Catalyst | Product | Yield | Time | Temperature |

|---|---|---|---|---|---|

| Diyne 1b (with phenyl group) | InBr₃ (5 mol%) | 6H-Naphtho[2,1-c]chromene 3b | 91% | 4 h | Room Temperature |

Gold-Catalyzed Intermolecular Reactions Involving Aryl Diynes

Gold complexes, particularly Au(I) and Au(III), function as carbophilic π-acids, enabling them to activate carbon-carbon multiple bonds found in molecules like 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene and its analogues. researchgate.netrsc.org This reactivity has been harnessed to develop a range of unique chemical transformations. Unlike many other transition metal catalysts, gold-catalyzed processes typically occur without a change in the metal's oxidation state. rsc.orgbeilstein-journals.org

The reactions of aryl diynes often proceed through cascade mechanisms, leading to the formation of complex polycyclic systems. researchgate.netrsc.org For instance, gold-catalyzed cascade reactions of aryldiynes functionalized with a hydrosilyl group have been shown to produce unexplored π-extended silacycles, such as 5H-benzo[b]indeno[2,1-d]silines. researchgate.net The general mechanism involves the gold catalyst activating one of the alkyne moieties, which renders it susceptible to nucleophilic attack. This attack can be intramolecular, involving another part of the same molecule, or intermolecular, involving a separate reacting species. mdpi.com

A notable example of an intermolecular reaction is the formal [4+2] benzannulation between ortho-alkynylbenzaldehydes, which are structural analogues of aryl diynes, and external alkynes. beilstein-journals.org This reaction, catalyzed by AuCl₃, is proposed to proceed through the formation of a carbonyl ylide intermediate, which then undergoes a cycloaddition with the external alkyne to construct a new benzene ring. beilstein-journals.org Furthermore, gold catalysis can facilitate the 1,2-dicarbofunctionalization of alkynes using organohalides as coupling partners, proceeding through a distinct oxidative addition/π-activation mechanism to yield products with anti-selective installation of the new functional groups. chemrxiv.org These varied reactivity patterns highlight the utility of gold catalysis in transforming aryl diynes into structurally diverse and complex molecules for applications in materials science and organic synthesis. researchgate.netrsc.org

Polymerization and Oligomerization Behavior

A significant application of aryl diynes is their use in modifying the properties of 2D organic-inorganic hybrid perovskites through topochemical polymerization. nih.govd-nb.info In this process, diyne-containing organic cations are incorporated between the inorganic metal-halide layers of the perovskite structure. Subsequent thermal treatment initiates a polymerization reaction, creating conjugated polydiacetylene chains directly within the perovskite lattice. nih.govd-nb.info

This in-situ polymer formation leads to dramatic changes in the material's optoelectronic properties. The introduction of the conducting polymer can cause a significant shrinkage of the material's bandgap and increase electrical conductivity by up to three orders of magnitude. nih.gov The polymerization process also enhances the stability of the perovskite material, particularly against humidity. d-nb.info

The outcomes of the polymerization are highly dependent on the specific structures of the diyne monomer and the inorganic perovskite layers. nih.gov For example, studies have shown that lead bromide perovskites tend to produce polymers with a higher average molecular weight compared to their lead chloride counterparts. nih.gov This tunability allows for the rational design of perovskite-polymer hybrid materials with tailored properties for use in optoelectronic devices like solar cells. nih.gov

| Material | Average Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) | Notes |

|---|---|---|---|

| 1-PbBr-O2 | 139360 | 1.92 | Represents the material with the largest formed polymer among those studied. nih.gov |

| Lead Chloride Perovskites | Lower than Bromide/Iodide | N/A | Tend to generate smaller polymers compared to bromide and iodide perovskites. nih.gov |

Arylbutadiynyl palladium(II) complexes, which are structurally related to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, serve as highly effective initiators for the living polymerization of isocyanides. researchgate.net This catalytic system allows for the precise synthesis of polyisocyanides with well-defined structures, controlled molecular weights, and narrow molecular weight distributions (polydispersity index, M_w/M_n < 1.20). researchgate.netresearchgate.net

The polymerization proceeds in a living, chain-growth manner, applicable to a variety of monomers including both aryl and alkyl isocyanides. nih.gov The resulting polyisocyanides adopt a rigid, rod-like helical structure. researchgate.net This controlled polymerization method enables the creation of complex polymer architectures, such as star-shaped polymers, hybrid block copolymers, and bottlebrush polymers. researchgate.netnih.gov

The structure of the palladium initiator can influence the polymerization kinetics; for example, adding electron-donating substituents to the phenyl ring of the complex can increase the reaction rate. researchgate.net The living nature of this process is demonstrated by the linear relationship between the molecular weight of the resulting polymer and the initial monomer-to-initiator feed ratio. researchgate.net This method provides a versatile platform for producing advanced polymeric materials with tailored helical structures and functionalities. nih.gov

| Polymer | Degree of Polymerization (m) | Monomer/Initiator Ratio | Polydispersity Index (Mw/Mn) |

|---|---|---|---|

| TAPm | 10 | 10:1 | < 1.20 |

| TAPm | 20 | 20:1 | < 1.20 |

| TAPm | 30 | 30:1 | < 1.20 |

| TAPm | 40 | 40:1 | < 1.20 |

Stability and Degradation Pathways

Polyyne chains, the fundamental structure of poly(1-(buta-1,3-diyn-1-yl)-2-methylbenzene), are known for their inherent instability, which increases with chain length. polimi.itwikipedia.org Their degradation is primarily driven by two pathways: cross-linking reactions that convert the sp-hybridized carbon chain into more stable sp²-hybridized structures, and oxidation. polimi.itresearchgate.net Exposure to light can also induce degradation. polimi.it

Several factors significantly influence the stability of these carbon-rich polymers:

End-capping: The most critical factor for stability is the nature of the groups at the ends of the polyyne chain. Replacing terminal hydrogen atoms with bulky, sterically hindering groups (e.g., tert-butyl, triisopropylsilyl) dramatically enhances stability. wikipedia.org These groups act as physical barriers that prevent adjacent chains from approaching closely enough to undergo cross-linking reactions. wikipedia.org

Chain Length: Shorter polyyne chains are generally more stable than longer ones. polimi.it

Physical State and Environment: Polyynes are more stable in dilute solutions, as higher concentrations promote intermolecular reactions and precipitation of degraded material. researchgate.net Embedding the chains within a solid, inert matrix, such as a polymer film, is a highly effective method for stabilization by isolating the chains from one another. polimi.it

Solvent Effects: The properties of the solvent, including its polarity and the amount of dissolved oxygen, can also play a role in the formation and subsequent stability of polyynes. polimi.it

To overcome the inherent instability of polyyne systems and prevent degradation through cycloaddition and cross-linking, several mitigation strategies have been developed. These strategies focus on preventing the close approach of reactive polyyne chains.

Steric Shielding with Bulky End-Groups: This is a primary and highly effective strategy. By capping the polyyne chains with large, inert functional groups like tert-butyl or supertrityl groups, a "protective shell" is created around the reactive sp-carbon backbone. wikipedia.org This steric hindrance is often sufficient to keep the chains separated and stable, even in the solid state. wikipedia.org

Mechanical Encapsulation: A more advanced approach involves mechanically isolating the polyyne chain by threading it through one or more macrocyclic molecules, forming a structure known as a polyrotaxane. acs.org The macrocycle acts as a physical barrier, shielding the polyyne "axle" from reacting with neighboring chains. Differential scanning calorimetry has confirmed that this encapsulation significantly increases the thermal stability of polyynes, with the decomposition temperature of a C₂₄ rotaxane being 60 °C higher than its unthreaded counterpart. acs.org This stabilizing effect becomes more pronounced as the polyyne chain gets longer. acs.org

Matrix Isolation: Dispersing the polyyne chains at low concentrations within a solid, inert matrix is another effective method. polimi.it Polymeric matrices like polyvinyl alcohol can embed the polyynes, physically separating them and thereby inhibiting intermolecular cross-linking reactions. polimi.it This technique allows for the stabilization of polyynes for extended periods under ambient conditions. polimi.it

Control of Concentration and Purity: In solution, maintaining a high dilution is crucial to minimize the probability of intermolecular reactions. researchgate.net Furthermore, removing impurities and by-products from polyyne solutions can reduce the likelihood of degradation, as these species can potentially react with the polyyne chains. polimi.it

Theoretical and Computational Investigations of 1 Buta 1,3 Diyn 1 Yl 2 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Coupled-Cluster (CC) are standard tools for predicting molecular geometries, energies, and other properties.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic States

No specific Density Functional Theory (DFT) studies detailing the optimized geometry, bond lengths, bond angles, or electronic states of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene are available in the current body of scientific literature. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set to solve the Schrödinger equation approximately, yielding valuable insights into the molecule's fundamental structure and electron distribution.

Coupled-Cluster Methods for Energetic Characterization of Isomers

Coupled-Cluster (CC) methods are known for their high accuracy in calculating molecular energies, often considered the "gold standard" in quantum chemistry. However, there are no published studies that employ CC methods, such as CCSD(T), to determine the relative energies of potential isomers of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene or to provide a precise energetic characterization of the molecule itself.

Exploration of Potential Energy Surfaces and Isomerization Pathways

The exploration of a molecule's potential energy surface (PES) is crucial for understanding its conformational landscape and the mechanisms of its isomerization. This involves mapping the energy of the molecule as a function of its geometry. Currently, no research has been published that charts the PES for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene or investigates the transition states and energy barriers associated with its potential isomerization pathways.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its chemical reactivity. Analyses such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) are commonly used to predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis for Kinetic Stability and Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's kinetic stability and its propensity to act as an electron donor or acceptor. A detailed FMO analysis, including the HOMO-LUMO energy gap and orbital visualizations for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, has not been reported.

Molecular Electrostatic Potential (MEP) Analysis for Nucleophilic/Electrophilic Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is invaluable for predicting sites of chemical attack. To date, no MEP analysis for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has been published, leaving its specific reactive sites computationally uncharacterized.

Prediction of Optical Energy Band Gaps in Polyyne Systems

The optical and electronic properties of polyynes, including 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, are intrinsically linked to their one-dimensional, sp-hybridized carbon chain structure. A key parameter governing these properties is the optical energy band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical and computational studies have been instrumental in predicting these gaps and understanding their behavior.

The energy gap in polyynes is largely determined by the bond length alternation (BLA), which is the difference in length between the alternating single and triple carbon-carbon bonds. arxiv.org This structural feature arises from Peierls distortion, a phenomenon that prevents an infinitely long, one-dimensional chain of equally spaced carbon atoms from being a stable metallic conductor. researchgate.net The presence of BLA creates a semiconducting character, and the magnitude of the band gap is strongly correlated with the degree of this alternation. arxiv.orgresearchgate.net

Computational methods, particularly first-principles theories like Hartree-Fock, MP2, and Density Functional Theory (DFT), are widely used to investigate the BLA and predict the energy band gap of polyynes. nih.gov Studies have shown that the band gap of a polyyne decreases as the number of carbon atoms in the chain increases. researchgate.netrsc.org This is due to the increased delocalization of π-electrons along the longer conjugated system. For very long chains, the band gap is expected to converge to a specific value, which represents the band gap of the ideal infinite polyyne, known as carbyne. researchgate.netacs.org By validating computational models against experimental data for shorter, synthesized oligoynes, researchers can extrapolate to predict the properties of carbyne, with best estimates for its band gap being around 2.2 eV. researchgate.net

| Number of Acetylenic Units (n) | Number of Carbon Atoms (2n) | Predicted Energy Gap (eV) | Computational Method |

|---|---|---|---|

| 2 | 4 | 5.5 | DFT/B3LYP |

| 4 | 8 | 4.0 | DFT/B3LYP |

| 6 | 12 | 3.4 | DFT/B3LYP |

| 8 | 16 | 3.1 | DFT/B3LYP |

| 10 | 20 | 2.9 | DFT/B3LYP |

| Infinity (Carbyne) | Infinity | ~2.2-2.6 | Extrapolated Experimental/DFT |

Influence of Substituent Effects on Electronic Properties and Reactivity

The electronic properties and reactivity of the butadiyne chain in 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene are significantly influenced by the attached 2-methylbenzene (o-tolyl) group. This is a general phenomenon in polyyne chemistry, where terminal substituents can be used to tune the molecule's characteristics for applications in molecular electronics and optoelectronics. acs.orgresearchgate.net

The substituent effect (SE) is a fundamental concept in organic chemistry used to describe how different functional groups modify the electronic structure and, consequently, the physical and chemical properties of a parent molecule. nih.gov In polyyne systems, these effects are transmitted efficiently along the sp-hybridized carbon linker. acs.org The influence of a substituent depends on its electronic character—whether it is electron-donating or electron-withdrawing. nih.gov The 2-methylbenzene group is generally considered to be weakly electron-donating.

Computational studies on disubstituted polyynes have shown that the combination of substituents can have a profound impact on the HOMO-LUMO gap and molecular polarizability. acs.org For instance, combining an electron-donating group with an electron-withdrawing group (a push-pull system) can lead to stronger effects and enhanced nonlinear optical properties compared to systems with two similar groups. acs.orgpolimi.it While 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is not a classic push-pull system, the principles of substituent effects still apply. The o-tolyl group influences the electron distribution along the polyyne backbone, which can alter its reactivity and interaction with other molecules or electrodes in a molecular junction. rsc.org

The strength of the substituent effect has been found to decay with the length of the polyyne spacer. nih.gov However, the polyyne chain is a very effective transmitter of these electronic effects compared to other linkers like polyenes or acenes. acs.orgnih.gov Theoretical measures used to quantify these effects include the substituent effect stabilization energy (SESE) and the charge of the substituent active region (cSAR), which are calculated using computational methods. acs.orgnih.gov These studies confirm that judicious selection of end-groups is a powerful strategy for tailoring the electronic landscape of polyyne-based molecular wires. rsc.org

| Substituent Type (X, Y) | General Effect on Polyyne (R) in X-R-Y | Impact on HOMO-LUMO Gap | Impact on Polarizability |

|---|---|---|---|

| Electron Donating (e.g., -NH2, -OH) | Increases electron density in the polyyne chain. | Generally decreases the gap. | Increases. |

| Electron Withdrawing (e.g., -NO2, -CN) | Decreases electron density in the polyyne chain. | Generally decreases the gap. | Increases. |

| Donating/Withdrawing (Push-Pull) | Creates a strong dipole and intramolecular charge transfer character. | Significantly decreases the gap. | Greatly increases. |

| Alkyl/Aryl (e.g., -CH3, -Phenyl) | Weakly donating or π-conjugating; provides steric bulk and stability. | Minor changes. | Moderate increase. |

Modeling and Simulation

Computational Modeling of Polyyne Geometries and Vibrational Spectra

A defining feature of polyyne geometry is the alternation of shorter triple bonds and longer single bonds along the sp-carbon chain. acs.org DFT calculations accurately predict this bond length alternation (BLA), which is a key parameter correlated with the electronic band gap and vibrational frequencies. acs.orgaps.org For shorter polyynes, the geometry is typically linear, but for longer chains (n > 8), a slight curvature or helical structure may be adopted in the solid state to facilitate denser crystal packing. wikipedia.org The 2-methylbenzene end-group in the target molecule will impose specific steric constraints and influence the planarity and orientation of the molecule.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides experimental fingerprints of molecules. Computational simulations are crucial for assigning the observed spectral peaks to specific molecular vibrations. aip.orgarxiv.org Polyyne chains have a characteristic and very intense Raman band, often referred to as the effective C≡C (ECC) mode. polimi.it This band corresponds to the collective, in-phase stretching of the alternating triple and single bonds and is a direct spectroscopic marker of the π-conjugated system. polimi.it DFT calculations can predict the frequency of this mode with high accuracy. polimi.it The frequency of the ECC mode is highly sensitive to the length of the polyyne chain, generally decreasing as the chain gets longer. aps.orgaps.org This relationship allows for the characterization of chain length from experimental Raman spectra. aps.org

| Vibrational Mode | Calculated Frequency (cm-1) (DFT) | Experimental Frequency (cm-1) (Raman/IR) | Description |

|---|---|---|---|

| ECC Mode (Raman Active) | ~2150-2200 | ~2180 | Collective C≡C and C-C stretching. Strongest Raman peak. |

| C-H Stretch (Symmetric) | ~3390 | ~3392 | Stretching of terminal C-H bonds. |

| C-H Stretch (Asymmetric) | ~3390 | ~3393 | Stretching of terminal C-H bonds. |

| Lower Frequency Modes | < 1000 | Variable | Bending modes and other skeletal vibrations. |

Theoretical Prediction of Properties for Longer Polyyne Homologues and Carbyne Analogues

A significant area of theoretical research involves extrapolating the properties of well-defined oligoynes, such as 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, to predict the characteristics of longer polyyne homologues and the ultimate limit of an infinite chain, carbyne. acs.orgresearchgate.net This approach is vital because long polyyne chains are often unstable and difficult to synthesize and characterize experimentally. wikipedia.org

Theoretical studies have established clear trends for how key properties evolve with increasing chain length (n). acs.org

Bond Length Alternation (BLA): As the polyyne chain lengthens, the BLA decreases from the ends towards the center of the molecule. acs.org However, calculations indicate that a distinct bond alternation persists even in very long chains, and does not converge to a uniform bond length (cumulenic structure). acs.orgresearchgate.net DFT calculations predict an asymptotic BLA value of about 0.1 Å for carbyne. acs.org

Energy Gap: As discussed previously, the HOMO-LUMO gap decreases with increasing chain length. Extrapolation from experimental data on series of oligoynes allows for the prediction of carbyne's band gap. acs.org

Vibrational Frequencies: The dominant Raman (ECC) mode frequency softens (decreases) as the chain length increases. aps.org By plotting the frequency against the inverse of the chain length, researchers can extrapolate to predict the Γ-point frequency for carbyne, with theoretical values around 2075 cm⁻¹. aps.org

Nonlinear Optical (NLO) Properties: Properties like the second hyperpolarizability (γ) show a power-law dependence on the chain length for shorter polyynes. acs.org For longer chains, this increase becomes linear, which is consistent with the property becoming proportional to the system size, as expected for a polymer. acs.org

These theoretical predictions provide a foundational understanding of this class of materials. By modeling shorter, accessible molecules like 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, computational chemists can develop and validate models that offer reliable predictions for the properties of technologically promising, but synthetically challenging, longer carbon wires. acs.orgresearchgate.net

| Number of Acetylenic Units (n) | Central C-C "Single" Bond Length (Å) | Central C≡C "Triple" Bond Length (Å) | Bond Length Alternation (Å) |

|---|---|---|---|

| 2 (C4H2) | 1.374 | 1.218 | 0.156 |

| 4 (C8H2) | 1.341 | 1.226 | 0.115 |

| 8 (C16H2) | 1.330 | 1.229 | 0.101 |

| 15 (C30H2) | 1.329 | 1.229 | 0.100 |

| Infinity (Carbyne) | ~1.329 | ~1.229 | ~0.100 |

Advanced Spectroscopic Characterization of 1 Buta 1,3 Diyn 1 Yl 2 Methylbenzene

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene is characterized by distinct vibrational modes corresponding to its constituent functional groups: the ortho-substituted methylbenzene ring and the conjugated butadiynyl chain. The most telling feature is the stretching vibrations of the carbon-carbon triple bonds (C≡C) of the diyne moiety. Typically, conjugated diacetylenic compounds show two C≡C stretching bands. psu.edu One is an intense, sharp band in the Raman spectrum and a weaker band in the IR spectrum, while the other appears as a strong IR band. psu.edu For asymmetric diynes, both modes can be IR active. These absorptions are typically found in the 2100-2300 cm⁻¹ region of the spectrum, an area that is often free from other interfering absorptions, making it a highly diagnostic "fingerprint" region for this class of compounds.

The presence of the ortho-substituted benzene (B151609) ring gives rise to several other characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The substitution pattern on the benzene ring (ortho-disubstituted) can be inferred from the pattern of C-H out-of-plane bending vibrations in the 735-770 cm⁻¹ region. The methyl group (CH₃) attached to the ring will exhibit characteristic symmetric and asymmetric stretching vibrations around 2925 cm⁻¹ and 2870 cm⁻¹, respectively, as well as bending vibrations.

In complex mixtures, the unique combination of the sharp diyne C≡C stretching bands and the specific aromatic substitution pattern provides a high degree of confidence for the identification of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene, allowing it to be distinguished from isomers and other related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Asymmetric/Symmetric Stretching | ~2925 / ~2870 |

| Diyne C≡C | Stretching | 2100 - 2300 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Aromatic C-H (ortho) | Out-of-Plane Bending | 735 - 770 |

While experimental IR spectroscopy identifies the presence of functional groups, the precise assignment of each absorption band to a specific vibrational mode can be challenging, especially for molecules with many atoms. Modern quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate theoretical vibrational spectra with a high degree of accuracy. nih.govresearchgate.net

By creating a computational model of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene, researchers can predict its harmonic vibrational frequencies and IR intensities. researchgate.net These calculated spectra are then compared with the experimental data. This combination is invaluable for several reasons:

Confirmation of Assignments: It provides a theoretical basis for assigning ambiguous or overlapping peaks in the experimental spectrum. nih.govresearchgate.net

Understanding Vibrational Character: Calculations can reveal the detailed nature of a vibration, such as whether it is a pure stretch or bend, or if it is a coupled motion involving multiple parts of the molecule.

Prediction of Isomeric Spectra: Quantum calculations can predict the spectra for different isomers, aiding in their differentiation even when authentic samples are not available for comparison.

This synergy between experimental data and theoretical calculations provides a much more robust and detailed understanding of the molecule's vibrational properties than either method could alone. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition of a compound.

1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has a molecular formula of C₁₁H₈. vulcanchem.com High-Resolution Mass Spectrometry (HRMS) is critical for confirming this composition. Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS can measure the mass of the molecular ion with very high precision (typically to four or five decimal places).

The theoretical exact mass of C₁₁H₈ can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.00000 Da) and hydrogen (¹H = 1.00783 Da). The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to a precise mass-to-charge ratio that can be used to definitively determine the elemental formula as C₁₁H₈, distinguishing it from other potential compounds with the same nominal mass of 140.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ |

| Nominal Mass | 140 g/mol |

| Calculated Exact Mass | 140.06260 u |

| Primary Ionization Technique | Electron Ionization (EI) for GC-MS |

In real-world applications, target compounds are often part of a complex mixture. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for their detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, 1-(buta-1,3-diyn-1-yl)-2-methylbenzene is an excellent candidate for GC-MS analysis. In this technique, the mixture is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer records a mass spectrum for each component, providing a unique fingerprint based on its molecular ion and fragmentation pattern. This allows for the positive identification of the compound even at low concentrations within the matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or thermally unstable mixtures, LC-MS is the preferred method. Separation occurs in a liquid phase based on the analyte's polarity and affinity for the column's stationary phase. LC is often coupled with "softer" ionization techniques like Electrospray Ionization (ESI). While less common for nonpolar hydrocarbons, certain LC methods could be adapted for its analysis. The use of LC/ESI-MS/MS has proven effective for analyzing various butadiene derivatives in complex biological and environmental samples. nih.gov

These hyphenated techniques provide two dimensions of data—retention time from the chromatography and mass spectral information from the MS—greatly enhancing the certainty of identification in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For 1-(buta-1,3-diyn-1-yl)-2-methylbenzene, the ¹H NMR spectrum would show distinct signals for each type of proton:

Aromatic Protons: The four protons on the benzene ring would appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.6 ppm. The ortho-substitution pattern would lead to a specific splitting pattern within this multiplet.

Methyl Protons: The three protons of the methyl group (CH₃) would appear as a sharp singlet, as they have no adjacent protons to couple with. This signal would be found in the upfield region, around δ 2.4 ppm.

Alkyne Proton: The terminal proton on the butadiyne chain (-C≡CH) is magnetically unique and would appear as a singlet, typically in the range of δ 2.0-3.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton:

Alkyne Carbons: The four carbons of the butadiyne chain would produce characteristic signals in the δ 65-90 ppm range. The carbons directly attached to the aromatic ring and the terminal carbon would have different chemical shifts from the two internal alkyne carbons.

Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons, with the two quaternary carbons (one attached to the methyl group and one to the diyne chain) having different chemical shifts from the four carbons bonded to hydrogen. These typically appear between δ 120 and 140 ppm.

Methyl Carbon: The carbon of the methyl group would give a signal in the upfield region of the spectrum, typically around δ 20 ppm.

By analyzing the chemical shifts, integration (proton ratio), and coupling patterns, the complete connectivity of the molecule can be established.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet |

| ¹H | Methyl (Ar-CH₃) | ~2.4 | Singlet |

| ¹H | Alkyne (-C≡CH) | 2.0 - 3.0 | Singlet |

| ¹³C | Aromatic (Ar-C) | 120 - 140 | - |

| ¹³C | Alkyne (-C≡C-) | 65 - 90 | - |

| ¹³C | Methyl (Ar-CH₃) | ~20 | - |

Application of ¹H and ¹³C NMR for Structural Confirmation of Polyyne Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex polyyne systems. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of molecular structures.

In polyyne systems like 1-(buta-1,3-diyn-1-yl)-2-methylbenzene, ¹H NMR is used to identify the distinct protons in the molecule. The protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The specific splitting patterns and chemical shifts of these aromatic protons are influenced by their position relative to the methyl and butadiynyl substituents. The methyl (CH₃) group protons typically resonate as a singlet in the upfield region (around δ 2.5 ppm). A key feature in the ¹H NMR spectrum of a terminal polyyne is the signal for the acetylenic proton (-C≡C-H), which usually appears in a characteristic region (δ 2.0-3.0 ppm).

¹³C NMR spectroscopy is crucial for identifying all non-equivalent carbon atoms. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (0-220 ppm), which often allows for the resolution of all carbon signals. libretexts.org The sp-hybridized carbons of the diyne chain (C≡C) have characteristic chemical shifts typically found between δ 60 and 90 ppm. The aromatic carbons show signals in the δ 120-140 ppm range, with the carbon atom directly attached to the substituent (ipso-carbon) having a distinct shift. The methyl carbon appears in the upfield region of the spectrum (around δ 20 ppm). Broadband proton decoupling is commonly employed in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene ¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetylenic H | ~2.1 |

| Methyl H₃ | ~2.5 |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | ~21 |

| -C≡C -H | ~67 |

| -C ≡C-H | ~69 |

| Ar-C≡C - | ~80 |

| Ar-C ≡C- | ~85 |

| Aromatic CH | ~126-132 |

Note: The table above contains predicted values based on standard NMR principles. Actual experimental values may vary.

Surface-Sensitive Spectroscopies

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Visualization of Polyyne Structures on Surfaces

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful surface analysis techniques capable of imaging materials at the atomic and molecular scale. These methods are particularly valuable for visualizing the structure of individual polyyne molecules adsorbed on a surface.

STM operates by scanning a sharp conductive tip over a conductive surface, maintaining a small voltage bias. The resulting quantum tunneling current between the tip and the sample is highly sensitive to the distance, allowing for the creation of a topographic map of the surface's electronic states. This technique can directly image the atomic structure of surfaces and the molecules adsorbed on them. For polyyne systems, STM can reveal the linear arrangement of the conjugated carbon chain and the orientation of the molecule relative to the substrate.

Non-contact AFM (nc-AFM), often used in conjunction with STM, measures the short-range forces between a sharp tip and the sample surface. By functionalizing the microscope tip with a single molecule, such as carbon monoxide (CO), it is possible to achieve sub-molecular resolution, directly visualizing the chemical bonds within a molecule. This bond-resolved AFM has been successfully used to reveal the polyynic structure of long carbon chains, confirming the alternating pattern of triple and single carbon-carbon bonds. In the case of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene, this technique would allow for the direct visualization of the buta-1,3-diynyl chain and the attached 2-methylphenyl group when the molecule is adsorbed on a suitable flat surface, such as a metal or an insulating layer.

Scanning Tunneling Spectroscopy (STS) for Electronic Characterization of Individual Molecules

Scanning Tunneling Spectroscopy (STS) is an extension of STM that provides information about the local electronic structure of a material, including individual molecules. By holding the STM tip at a fixed position above the molecule of interest and sweeping the bias voltage, a current-voltage (I-V) curve is generated. The derivative of this curve (dI/dV) is proportional to the local density of states (LDOS) of the sample at the tip's position.

Peaks in the dI/dV spectrum correspond to the energies of the molecule's orbitals. Specifically, peaks at negative sample bias correspond to occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO), while peaks at positive bias correspond to unoccupied orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). The energy difference between the onset of the HOMO and LUMO peaks provides a direct measurement of the molecule's electronic band gap.

This technique has been used to determine the band gap of a C₁₄ polyyne chain synthesized on an insulating NaCl film, which decouples the molecule electronically from the underlying metal substrate. The dI/dV spectrum for this polyyne showed distinct peaks corresponding to its frontier orbitals, allowing for an experimental measurement of the HOMO-LUMO gap. A similar STS measurement on an individual 1-(buta-1,3-diyn-1-yl)-2-methylbenzene molecule would reveal its unique electronic fingerprint, including the influence of the 2-methylphenyl end-group on the electronic states of the polyyne chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Characterization of Electronic Transitions and Conjugation Length in Polyyne Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is primarily used to study electronic transitions within molecules, particularly those with conjugated π-systems. libretexts.org In polyynes, the absorption of UV light promotes electrons from a lower-energy bonding or non-bonding orbital (like the HOMO) to a higher-energy anti-bonding orbital (like the LUMO). libretexts.org

A key principle in the UV-Vis spectroscopy of conjugated systems is that the wavelength of maximum absorption (λmax) is directly related to the length of the conjugated system. As the number of conjugated triple bonds in a polyyne chain increases, the energy gap (ΔE) between the HOMO and LUMO decreases. researchgate.net According to the relationship E = hc/λ, a smaller energy gap corresponds to the absorption of light at a longer wavelength. Consequently, increasing the conjugation length results in a shift of the λmax to longer wavelengths, an effect known as a bathochromic or red shift. researchgate.net

Studies on various polyyne series have consistently shown that the λmax value increases with each additional acetylenic unit. For example, it has been observed that the longest wavelength of absorption red-shifts by approximately 35 nm with every additional triple bond in a polyyne series. researchgate.net This predictable relationship allows UV-Vis spectroscopy to be a powerful tool for characterizing the extent of conjugation in polyyne systems. The spectrum of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene would be expected to show absorption maxima characteristic of its aryl-diyne conjugated system.

UV-Vis Absorption Maxima (λmax) for Phenylpolyynes of Increasing Length

| Compound | Structure | Number of Triple Bonds | λmax (nm) |

|---|---|---|---|

| Phenylacetylene | C₆H₅-C≡CH | 1 | ~236 |

| 1-Phenyl-1,3-butadiyne | C₆H₅-(C≡C)₂-H | 2 | ~256 |

Note: The λmax values are representative and can vary slightly depending on the solvent.

Applications and Potential in Advanced Materials Science

Organic Electronics and Optoelectronics

Conjugated diynes are integral components in the development of π-conjugated polymers for various organic electronic devices. These polymers are valued for their potential in creating lightweight, flexible, and cost-effective electronic components.

Role of Conjugated Diynes in π-Conjugated Polymers for Organic Electronic Devices

The diyne moiety, with its linear and rigid structure, contributes to the planarity and extended π-conjugation of polymer backbones. This enhanced conjugation is fundamental for efficient charge transport, a critical property for semiconductors used in electronic devices. The electronic properties of such polymers can be tuned by altering the aromatic groups attached to the diyne unit, which in principle, could include the 2-methylbenzene group of the subject compound.

Integration of Butadiyne Units in Organic Transistors (OFETs) and Organic Photovoltaics (OPVs)

Butadiyne-containing polymers have been investigated for their use in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). In OFETs, the ordered packing and high charge carrier mobility of butadiyne-based polymers are desirable for efficient device performance. For OPVs, the ability of these polymers to absorb light and transport charge makes them suitable as active layer materials. However, no specific data on the integration of "1-(Buta-1,3-diyn-1-yl)-2-methylbenzene" into these devices was found.

Development of Light-Harvesting n-Type Semiconductors Utilizing Diyne-Containing Polymers

The development of n-type organic semiconductors, which transport negative charge carriers (electrons), is a key area of research in organic electronics. While diyne-containing polymers have been explored for this purpose, specific examples and performance data for polymers incorporating "1-(Buta-1,3-diyn-1-yl)-2-methylbenzene" are not documented in available literature.

Enhanced Optoelectronic Properties through Incorporation of Conjugated Moieties in 2D Perovskites

Two-dimensional (2D) perovskites are a class of materials with promising optoelectronic properties. Incorporating organic conjugated moieties as spacer cations between the inorganic layers can influence their structure and electronic characteristics. While the concept of using conjugated organic molecules is established, there is no specific research on the use of "1-(Buta-1,3-diyn-1-yl)-2-methylbenzene" for this application.

Molecular Wires and Nanotechnology

The unique linear and rigid structure of polyynes makes them attractive candidates for applications in nanotechnology, particularly as molecular-scale wires.

Polyynes as Rigid and Highly Conductive Scaffolds for Molecular Wires

Polyynes, which are chains of alternating single and triple carbon-carbon bonds, are considered potential building blocks for molecular wires due to their rigid rod-like structure and the potential for high electrical conductivity along the chain. These characteristics are essential for creating nanoscale electronic circuits. While "1-(Buta-1,3-diyn-1-yl)-2-methylbenzene" contains a short diyne segment, its specific performance as a component in a molecular wire has not been reported.

Stabilization of Long Polyyne Chains within Confined Environments (e.g., Carbon Nanotubes, Rotaxanes)

Polyynes, which are finite chains of sp-hybridized carbon atoms, are notoriously unstable, with their reactivity increasing with chain length. mdpi.com This instability often leads to cross-linking reactions, hindering the synthesis and study of long polyyne chains, which are considered finite models for carbyne, a true one-dimensional carbon allotrope. mdpi.com To overcome this challenge, researchers have developed strategies to stabilize these reactive chains by encapsulating them within confined and protective environments, such as the hollow core of carbon nanotubes or the molecular cavity of rotaxanes. polimi.it

Carbon Nanotubes (CNTs): The interior of single-walled or multi-walled carbon nanotubes provides an ideal nanoreactor for protecting polyyne chains from external reactants and preventing intermolecular cross-linking. mdpi.com Short, end-capped polyyne molecules can be introduced into the nanotubes, where subsequent reactions, often induced by annealing, can fuse them into much longer linear carbon chains. mdpi.com This method has successfully produced ultralong carbon chains, with some studies reporting chains containing thousands of carbon atoms. mdpi.com Aryl-capped diynes, structurally analogous to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, can serve as fundamental building blocks or precursors for the synthesis of the longer polyynes intended for encapsulation. The aryl groups can influence the interaction between the polyyne and the inner wall of the nanotube host. mdpi.comnih.gov

Rotaxanes: A rotaxane is a mechanically interlocked molecular architecture where a linear "axle" molecule is threaded through a macrocyclic "wheel" and trapped by bulky "stopper" groups at each end. wikipedia.org This supramolecular approach can effectively "insulate" a reactive polyyne chain, enhancing its stability. polimi.it By threading a polyyne through one or more macrocycles, the wheel component acts as a physical shield, protecting the π-system of the axle from reacting with other molecules. wikipedia.org

Research has demonstrated a significant increase in the thermal stability of polyynes upon formation of a rotaxane. acs.org For example, differential scanning calorimetry (DSC) has shown that polyyne rotaxanes decompose at considerably higher temperatures compared to the corresponding unthreaded polyyne axles. This stabilizing effect becomes more pronounced as the length of the polyyne chain increases. While specific studies on 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene as a component in such systems are not detailed in the literature, its structural motif is relevant. The aryl group can function as a precursor to the bulky stopper groups necessary for trapping the macrocycle, a critical step in rotaxane synthesis known as "capping". wikipedia.orgnd.edu

| Stabilization Method | Principle | Key Advantages | Relevant Research Findings |

|---|---|---|---|

| Encapsulation in Carbon Nanotubes | Physical confinement within the hollow core of a CNT prevents intermolecular reactions. | Allows for the formation of exceptionally long carbon chains (thousands of atoms). Protects from external chemical attack. | Short polyynes can be fused into longer chains inside CNTs via annealing. mdpi.com |

| Formation of Rotaxanes | Mechanical interlocking of the polyyne "axle" within a macrocyclic "wheel". | Significantly enhances thermal stability. Provides molecular-level insulation. | Stability enhancement increases with polyyne chain length, with decomposition temperatures raised by as much as 60 °C for a C24 rotaxane. acs.org |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and all-optical switching. Organic molecules with extended π-conjugated systems are a major focus of NLO research due to their large and ultrafast NLO responses.

Potential of Polyyne Structures as NLO Materials Due to π-Electron Delocalization

The defining feature of polyynes is their linear chain of alternating carbon-carbon triple and single bonds. This structure results in a highly delocalized π-electron system along the backbone of the molecule, which is the primary origin of their significant NLO properties. polimi.it When subjected to a strong external electric field, such as that from a high-intensity laser, the delocalized π-electrons can be polarized to a much greater extent than in non-conjugated systems. This high polarizability is directly related to the third-order NLO susceptibility, quantified by the molecular second hyperpolarizability (γ). nih.govacs.org

Theoretical and experimental studies have consistently shown that the NLO response of polyynes is strongly dependent on the length of the conjugated chain. nih.govnih.gov Specifically, the second hyperpolarizability (γ) has been found to increase with the number of acetylene (B1199291) (C≡C) repeat units in a superlinear fashion. nih.gov Experimental measurements on a series of conjugated polyynes revealed a power-law relationship where γ is proportional to n^4.28 (where n is the number of acetylene units), an exponent significantly larger than that observed for other conjugated systems like polyenes. nih.gov

| Compound Structure | Number of Acetylene Units (n) | γ (esu) |

|---|---|---|

| i-Pr₃Si-(C≡C)₄-Sii-Pr₃ | 4 | 1.2 x 10⁻³⁴ |

| i-Pr₃Si-(C≡C)₅-Sii-Pr₃ | 5 | 3.1 x 10⁻³⁴ |

| i-Pr₃Si-(C≡C)₆-Sii-Pr₃ | 6 | 6.2 x 10⁻³⁴ |

| i-Pr₃Si-(C≡C)₈-Sii-Pr₃ | 8 | 2.1 x 10⁻³³ |

| i-Pr₃Si-(C≡C)₁₀-Sii-Pr₃ | 10 | 5.7 x 10⁻³³ |

| Data extracted from studies on triisopropylsilyl (TIPS) end-capped polyynes, illustrating the rapid increase of γ with chain length. nih.gov |

Extraterrestrial and Environmental Formation Contexts

Detection and Formation in Interstellar Molecular Clouds

The interstellar medium (ISM) is a vast and complex environment where a rich tapestry of chemical reactions occurs, leading to the formation of a diverse range of molecules. scirp.org Among these are polycyclic aromatic hydrocarbons (PAHs) and polyynes, which are considered significant components of interstellar carbon. aanda.orglabmanager.com While the specific molecule 1-(buta-1,3-diyn-1-yl)-2-methylbenzene has not been directly detected in interstellar molecular clouds, the presence of its chemical precursors and related aromatic molecules suggests that pathways for its formation may exist.

Recent discoveries have confirmed that aromatic chemistry is not confined to the atmospheres of dying stars but is also active in cold, dark molecular clouds, which are the early stages of star formation. labmanager.commit.edu The detection of molecules like cyanobenzene (c-C₆H₅CN), cyanocyclopentadienes, and cyanonaphthalenes in the Taurus Molecular Cloud (TMC-1) provides strong evidence that complex organic molecules with aromatic rings are synthesized in these extremely low-temperature and low-pressure environments. mit.edu

The formation of aromatic molecules like 1-(buta-1,3-diyn-1-yl)-2-methylbenzene in such environments is thought to involve gas-phase reactions. researchgate.net Proposed formation mechanisms for this specific molecule, derived from laboratory simulations, suggest it could form from the C-C bond rupture of methylnaphthalene or through a two-step process involving the reaction of diacetylenebenzene with a methyl radical (CH₃). ru.nl Given that the parent hydrocarbon of cyanonaphthalenes, naphthalene (B1677914), is now considered present in TMC-1, the precursors for such reactions are available in these molecular clouds. ru.nl

The general understanding is that shocks in diffuse interstellar clouds can disrupt carbon grains, releasing large carbon-chain molecules (polyynes) into the gas phase. researchgate.net These chains can then potentially react with other molecules, like aromatic hydrocarbons, leading to more complex structures. The chemistry of these large molecules is believed to reflect the conditions found in the cool atmospheres of carbon-rich stars. researchgate.net

Laboratory Simulation of Astrophysical Environments for Polyyne Formation

To understand how complex molecules like 1-(buta-1,3-diyn-1-yl)-2-methylbenzene might form in space, scientists simulate astrophysical conditions in the laboratory. These experiments are crucial for identifying potential formation pathways and for providing the spectroscopic data needed for astronomical searches. aanda.org

One key method involves creating an electrical discharge in a gas mixture containing precursor molecules. In an experiment designed to simulate the chemistry of PAHs, a discharge of naphthalene and acetonitrile (B52724) produced a variety of new molecules. ru.nl Among the products identified were several isomers with a mass-to-charge ratio (m/z) of 140, including 1-(buta-1,3-diyn-1-yl)-2-methylbenzene. ru.nl This experiment demonstrated two potential formation routes for the molecule, as detailed in the table below. ru.nl

Proposed Laboratory Formation Routes for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene

| Route | Precursor(s) | Intermediate Step(s) | Final Product |

|---|---|---|---|

| 1 | Naphthalene | 1. C-C cleavage of Naphthalene to form Diacetylenebenzene. 2. Reaction of Diacetylenebenzene with a CH₃ radical. | 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene |

| 2 | Naphthalene, CH₃ radical | 1. Neutral-radical reaction to form Methylnaphthalene. 2. C-C bond rupture of Methylnaphthalene. | 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene |

Other laboratory techniques also provide insight into polyyne formation. Using scanning probe microscopy, researchers have manipulated skeletal rearrangements of molecules on a sodium chloride (NaCl) surface at a cryogenic temperature of 5 K, mimicking conditions in the ISM. ibm.comresearchgate.net This method has been used to create long polyynes from 1,1-dibromo alkenes, demonstrating that complex carbon chains can be built under astrophysically relevant conditions. ibm.com Spectroscopic techniques like chirped pulse Fourier transform microwave (CP-FTMW) spectroscopy and IR-UV ion dip spectroscopy are also employed to study the products of such discharge experiments, helping to identify new species and potential reaction intermediates. uva.nlresearchgate.net

Consideration of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene as a Candidate for Astronomical Searches

A molecule must possess certain characteristics to be a viable candidate for detection by radio astronomy, the primary method for identifying molecules in the cold, dense regions of the ISM. mit.edu A key requirement is a significant permanent electric dipole moment, which gives rise to a detectable rotational spectrum. ru.nl

The laboratory synthesis of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene and its isomers in experiments simulating interstellar conditions makes them plausible candidates for astronomical searches. ru.nl The experiment involving the electrical discharge of naphthalene specifically identified a group of isomers with m/z = 140, including the target molecule, as potential species to be searched for in space. ru.nl

However, the detection of such molecules can be challenging. For instance, the related molecules 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627) are considered difficult to detect via radio astronomy due to their relatively low calculated electric dipole moments (0.3 and 0.5 Debye, respectively). ru.nl The dipole moment of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene has not been explicitly stated in these studies, but it would be a critical factor in determining the feasibility of its detection. The successful detection of ethynylbenzene in TMC-1, following its identification in laboratory discharge experiments, serves as a promising example of this discovery process. researchgate.net This success encourages the continued study of discharge products as potential new interstellar molecules. researchgate.net

The table below lists several isomers of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene that were considered in laboratory studies as part of a group of molecules with m/z = 140, making them all potential targets for future astronomical observation. ru.nl

Isomers with m/z = 140 Considered for Astronomical Searches

| Compound Name |

|---|

| 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene |

| 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene |

| 1-(Buta-1,3-diyn-1-yl)-4-methylbenzene |

| 1,2-Diethynyl-3-methylbenzene |

| 1,2-Diethynyl-4-methylbenzene |

| 1,3-Diethynyl-2-methylbenzene |

| 1,3-Diethynyl-5-methylbenzene |

| 1,3-Diethynyl-4-methylbenzene |

Future Research Directions

Development of Novel and Orthogonal Synthetic Methodologies

The synthesis of complex polyynes like 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene traditionally relies on established cross-coupling reactions. However, the future of polyyne chemistry hinges on the development of more sophisticated and orthogonal synthetic strategies that offer greater control, efficiency, and substrate scope. researchgate.net

Future research should prioritize the following areas:

Alkyne Metathesis: Molybdenum and tungsten-catalyzed alkyne metathesis presents a powerful, yet underexplored, avenue for synthesizing asymmetric polyynes. chemrxiv.org Research should focus on developing catalysts that can selectively perform cross-metathesis on substrates like 1-(buta-1,3-diyn-1-yl)-2-methylbenzene with other functionalized diynes, enabling the construction of complex, conjugated systems that are inaccessible through traditional coupling. The key challenge lies in controlling the selectivity to favor the desired triyne or longer polyyne products over undesired diyne byproducts.

Orthogonal Protecting Group Strategies: The inherent instability of long polyyne chains necessitates the use of protecting groups. wikipedia.org A significant area for future work is the design of novel protecting groups that are truly orthogonal to existing ones. This would allow for the stepwise and site-selective elaboration of different alkyne units within a single molecule, a crucial step for creating highly tailored molecular architectures.

Flow Chemistry and Automated Synthesis: To address the instability of many polyyne intermediates, transitioning synthetic protocols to continuous flow systems could be highly beneficial. Flow chemistry offers precise control over reaction time, temperature, and stoichiometry, minimizing the decomposition of sensitive compounds and potentially enabling the synthesis of longer, more complex chains derived from 1-(buta-1,3-diyn-1-yl)-2-methylbenzene.

In-depth Mechanistic Studies of Cascade Reactions and Polymerizations

The conjugated diyne unit within 1-(buta-1,3-diyn-1-yl)-2-methylbenzene is a prime candidate for participating in complex cascade reactions and controlled polymerizations. rsc.orgnih.gov Understanding the mechanisms of these transformations is critical for designing new materials with predictable structures and properties.

Key research directions include:

Radical Cascade Cyclizations: The radical-initiated cyclization of diynes and enynes is a powerful tool for building complex polycyclic structures. researchgate.net Future studies should investigate the cascade reactions of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene, focusing on how the ortho-methyl group influences the regioselectivity and stereoselectivity of the cyclization pathways. Mechanistic probes, such as kinetic isotope effect studies and computational modeling, will be essential to elucidate the intricate radical pathways. researchgate.net

Metathesis-Based Polymerizations: Cascade alternating metathesis cyclopolymerization (CAMC) is an emerging technique for creating polymers with highly controlled microstructures. nih.gov Investigating the copolymerization of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene with various comonomers could lead to novel degradable polymers. In-depth mechanistic studies are needed to understand the kinetics and thermodynamics of the cyclization and propagation steps, which will be influenced by the steric hindrance of the tolyl substituent.

Spectroscopic Interrogation of Intermediates: Advanced spectroscopic techniques, such as time-resolved infrared and transient absorption spectroscopy, should be employed to detect and characterize the fleeting intermediates formed during cascade reactions and polymerizations. This direct observational data is crucial for validating proposed mechanisms derived from kinetic and computational studies.

Advanced Computational Studies for Predictive Design of Functional Polyyne Systems

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the properties of polyyne systems. aps.orgmdpi.com For 1-(buta-1,3-diyn-1-yl)-2-methylbenzene, computational studies can guide synthetic efforts by predicting the electronic and optical properties of yet-to-be-synthesized materials.

Future computational research should focus on:

Modeling of Electronic and Optical Properties: DFT and time-dependent DFT (TD-DFT) calculations can be used to predict how the asymmetric substitution pattern of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene affects the electronic structure of its oligomers and polymers. Key properties of interest include the HOMO-LUMO gap, absorption spectra, and nonlinear optical responses. oup.com These predictions can help identify promising candidates for applications in molecular electronics.

Simulating Self-Assembly and Intermolecular Interactions: The design of functional materials often relies on controlling how molecules pack in the solid state. Advanced computational models can simulate the self-assembly of molecules derived from 1-(buta-1,3-diyn-1-yl)-2-methylbenzene, predicting crystal packing and the resulting bulk material properties. The interplay between the rigid polyyne rod and the substituted aromatic ring will be a critical factor in these interactions.

Predicting Reaction Pathways: Computational modeling can be used to map the potential energy surfaces of complex cascade reactions. researchgate.net This allows for the prediction of reaction barriers and the identification of the most likely reaction pathways, providing invaluable insights for optimizing reaction conditions and guiding the design of new cascade sequences.

| Oligomer (n=3) | Substituent | HOMO (eV) | LUMO (eV) | Predicted Band Gap (eV) |

|---|---|---|---|---|

| Trimer of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene | 2-Methyl | -5.85 | -2.55 | 3.30 |

| Trimer of 1-(Buta-1,3-diyn-1-yl)-4-methylbenzene | 4-Methyl | -5.78 | -2.52 | 3.26 |

| Trimer of 1-(Buta-1,3-diyn-1-yl)benzene | None | -5.92 | -2.50 | 3.42 |

| Trimer of 1-(Buta-1,3-diyn-1-yl)-2-nitrobenzene | 2-Nitro | -6.25 | -3.10 | 3.15 |

Exploration of New Material Applications Beyond Current Paradigms

While polyynes are known for their potential in molecular electronics, the unique structure of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene may enable applications beyond these traditional areas. rsc.org The asymmetry of the molecule could lead to materials with novel chiroptical or liquid crystalline properties.

Promising areas for exploration include:

Molecular Wires and Switches: The rigid, conjugated structure of polyynes makes them ideal candidates for molecular wires. rsc.orgrsc.org The ortho-methyl group on 1-(buta-1,3-diyn-1-yl)-2-methylbenzene could be used to control the molecule's conformation and its interaction with surfaces or other molecules, potentially leading to the development of molecular switches or sensors.

Liquid Crystalline Materials: The combination of a rigid polyyne rod and a disubstituted aromatic ring is a common motif in liquid crystal design. The asymmetry of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene could lead to the formation of novel mesophases, and future research should explore the synthesis and characterization of its derivatives for liquid crystal applications.

Porous Organic Frameworks: The rigid, linear nature of the butadiynyl unit makes it an excellent building block for creating porous organic frameworks (POFs) or covalent organic frameworks (COFs). Incorporating 1-(buta-1,3-diyn-1-yl)-2-methylbenzene into such frameworks could create materials with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis.

| Property | Polymer from 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene (Asymmetric) | Polymer from 1,4-Bis(buta-1,3-diyn-1-yl)benzene (Symmetric) |

|---|---|---|

| Solubility | Potentially higher due to reduced packing efficiency | Potentially lower due to ordered packing |

| Crystallinity | Likely lower, more amorphous | Potentially higher, semi-crystalline |

| Chiroptical Activity | Possible if resolved into enantiomers or with chiral side chains | None (achiral monomer) |

| Band Gap | Tunable via steric interactions affecting conjugation | Tunable primarily by chain length |

Investigation of Environmental Pathways and Atmospheric Fate

As with any novel chemical compound, understanding the environmental fate of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene and its derivatives is crucial for responsible development. The molecule contains both a stable aromatic ring and a reactive polyyne chain, suggesting complex degradation pathways. nih.gov

Future research must address:

Atmospheric Degradation: Studies should be conducted to determine the rate of reaction of 1-(buta-1,3-diyn-1-yl)-2-methylbenzene with key atmospheric oxidants, such as hydroxyl radicals (•OH) and ozone (O₃). masterorganicchemistry.com The polyyne chain is expected to be highly reactive, and identifying the resulting degradation products is essential for assessing potential environmental impacts.